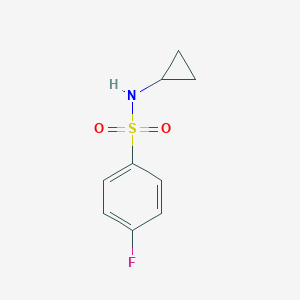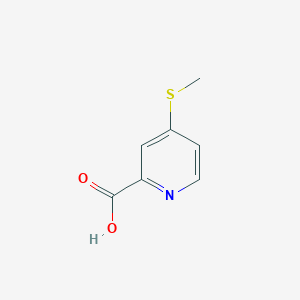![molecular formula C16H10Cl2N2S2 B183411 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine CAS No. 5359-45-5](/img/structure/B183411.png)
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This pyridazine derivative has been found to exhibit promising anticancer activity, making it a subject of extensive research in recent years.
Mechanism Of Action
The exact mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is not fully understood. However, it is believed that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events that ultimately leads to cell death.
Biochemical And Physiological Effects
In addition to its anticancer properties, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has also been found to exhibit anti-inflammatory and antioxidant effects. These effects are believed to be due to the ability of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine. One possible direction is to investigate the use of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine and identify potential targets for cancer therapy.
Synthesis Methods
The synthesis of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzenethiol in the presence of a base. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been extensively studied for its potential anticancer properties. In vitro studies have shown that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
5359-45-5 |
|---|---|
Product Name |
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine |
Molecular Formula |
C16H10Cl2N2S2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3,6-bis[(4-chlorophenyl)sulfanyl]pyridazine |
InChI |
InChI=1S/C16H10Cl2N2S2/c17-11-1-5-13(6-2-11)21-15-9-10-16(20-19-15)22-14-7-3-12(18)4-8-14/h1-10H |
InChI Key |
RWLDZUYQUAMWJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



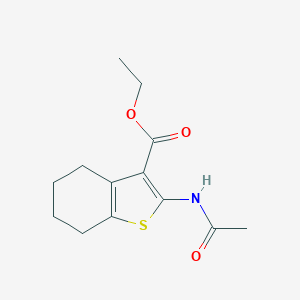
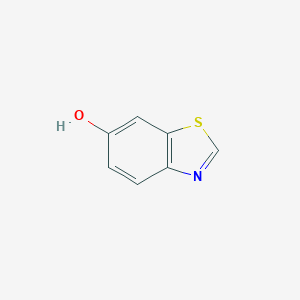
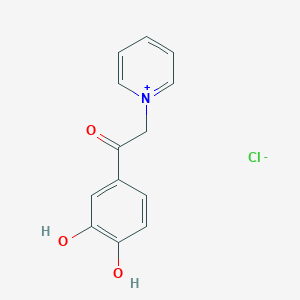
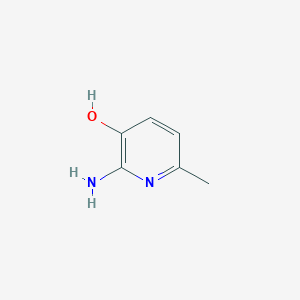
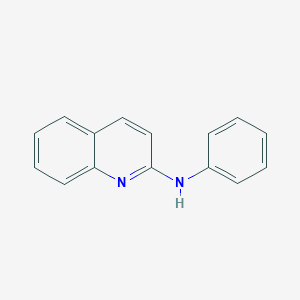
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)
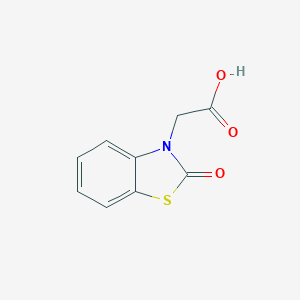

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
